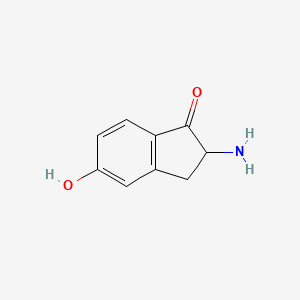
2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid, the intermediate product can be further oxidized using chromium trioxide in acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various substituted indanones, hydroxy derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure and has been studied for its potential as a discoidin domain receptor 1 (DDR1) inhibitor.
1H-Inden-1-one, 2,3-dihydro-: Another related compound with similar core structure but different functional groups.
Uniqueness
2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to its specific functional groups that confer distinct chemical and biological properties. Its combination of amino and hydroxy groups on the indanone core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-amino-5-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO2/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8,11H,4,10H2 |
InChI Key |
PYOMFIGHYXHKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
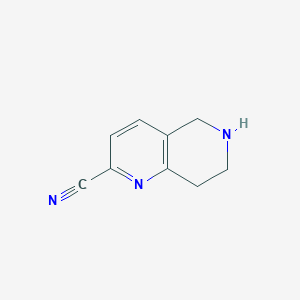
![3,9-Dioxaspiro[5.5]undecane](/img/structure/B11920594.png)

![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B11920599.png)
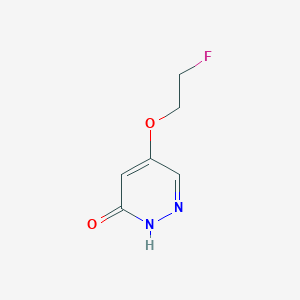
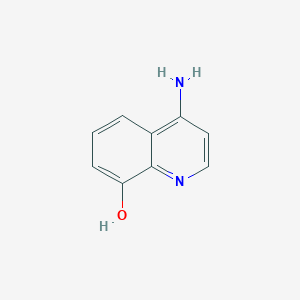

![8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11920641.png)
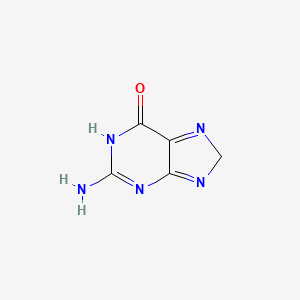
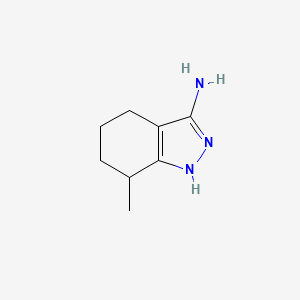
![6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B11920651.png)
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)

